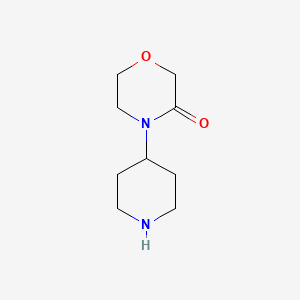

4-(4-piperidinyl)-3-Morpholinone

描述

Structure

3D Structure

属性

IUPAC Name |

4-piperidin-4-ylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGXCDDZOLFNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Piperidinyl 3 Morpholinone and Its Analogues

Retrosynthetic Analysis of the 4-(4-piperidinyl)-3-Morpholinone Scaffold

A retrosynthetic analysis of the target molecule identifies key bond disconnections that simplify the structure into more readily available starting materials. The primary disconnection is the C-N bond between the morpholinone nitrogen and the piperidine (B6355638) ring. This suggests a synthetic strategy involving the coupling of a 3-morpholinone synthon with a 4-substituted piperidine derivative.

A second level of disconnection breaks the morpholinone ring itself. The most logical disconnections are the amide bond (C3-N4) and the ether bond (C2-O1). This approach points to acyclic precursors, such as an N-substituted ethanolamine (B43304) derivative that can undergo cyclization. For instance, breaking the C-N bond suggests a precursor like 2-(2-hydroxyethoxy)acetyl chloride and 4-aminopiperidine. Alternatively, disconnecting both the amide and ether bonds leads back to simpler building blocks like ethanolamine, a C2-synthon (e.g., a haloacetyl halide), and 4-aminopiperidine.

Classical Approaches to Morpholinone Ring Formation

The formation of the 3-morpholinone ring is a critical step, and several classical methods have been established for this purpose. These methods typically involve the cyclization of a linear precursor containing the necessary nitrogen, oxygen, and carbonyl functionalities.

One of the most direct methods for forming the morpholinone ring is the intramolecular cyclization of N-substituted 2-aminoethanol derivatives. A common approach involves the reaction of an amino alcohol with a reagent that provides the two-carbon carbonyl-containing fragment.

For example, the synthesis of the basic 3-morpholinone ring can be achieved by reacting monoethanolamine with ethyl chloroacetate (B1199739) in the presence of a base. google.com In this reaction, the amine first displaces the chloride from ethyl chloroacetate, followed by an intramolecular transesterification or cyclization to form the lactam. Variations of this method can utilize different solvents and bases to optimize yield and purity. google.com

Another strategy involves the reaction of N-(2-hydroxyethyl)anilines with chloroacetyl chloride to yield a 4-phenylmorpholin-3-one (B154935) intermediate. google.com This highlights a two-step process where an initial acylation is followed by a base-mediated intramolecular cyclization to close the ring.

Table 1: Examples of Cyclization Reactions for 3-Morpholinone Synthesis

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Monoethanolamine, Ethyl chloroacetate | Sodium alcoholate | Isopropanol, 50-80°C | 3-Morpholinone | >60% | google.com |

| N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride | Base | Two-step: Acylation then Cyclization | 4-Phenyl-3-morpholinone | 52% (overall for subsequent steps) | google.com |

| 2-(Arylamino)ethan-1-ols, Aryl/alkylglyoxals | Chiral Phosphoric Acid | Domino [4+2] heteroannulation | C3-Substituted Morpholinones | Not specified | acs.org |

Lactamization specifically refers to the formation of the cyclic amide bond. In the context of 3-morpholinone synthesis, this involves the intramolecular cyclization of a precursor containing both a carboxylic acid (or its derivative) and an amine separated by an ether linkage.

A representative precursor for such a lactamization would be a 2-((2-aminoethyl)oxy)acetic acid derivative. The cyclization is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species like an acyl chloride or an ester. While direct literature for this specific precursor is sparse, the principle is a cornerstone of heterocyclic chemistry. chemrevlett.com The synthesis of phenanthridin-6-ones through carbonylative cyclization of 2-arylanilines using CO2 as a C1 source is an advanced example of lactamization, demonstrating modern approaches to forming cyclic amides. chemrevlett.com

Advanced Synthetic Routes to Incorporate the Piperidinyl Moiety

Connecting the piperidine ring to the morpholinone nitrogen can be achieved through several modern synthetic methods, offering greater efficiency and substrate scope compared to classical approaches.

N-alkylation is a direct method for forming the C-N bond between the two heterocyclic rings. This can be approached in two ways:

Alkylation of 3-morpholinone: Reacting 3-morpholinone with a piperidine derivative bearing a leaving group at the 4-position (e.g., 4-bromopiperidine, 4-tosyloxypiperidine). The morpholinone nitrogen acts as a nucleophile, displacing the leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. General N-alkylation of amides with alcohols, catalyzed by transition metals, represents a green and efficient alternative. rsc.org

Alkylation of piperidine: Reacting a piperidine derivative with a morpholinone precursor that has a leaving group. For instance, N-(2-chloroethyl)-2-chloroacetamide could react with 4-aminopiperidine, where one amine performs the initial substitution followed by a double intramolecular cyclization.

Amidation involves forming the bond by reacting an amine with a carboxylic acid derivative. For the target molecule, this is less direct for the final C-N linkage but crucial in building the morpholinone ring from precursors. Copper-catalyzed amidation of hydrocarbons with simple amides provides a pathway to N-alkylated amides and could be adapted for this system. organic-chemistry.org

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for C-N bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling amines with aryl or alkyl halides/triflates. To synthesize this compound, one could envision a coupling between 3-morpholinone (acting as the amine component) and a 4-halopiperidine derivative. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. While commonly used for N-arylation, its application in coupling secondary cyclic amines is well-documented.

Copper-Catalyzed Coupling (Ullmann-type Reactions): Copper-based catalysts can also facilitate the coupling of amines with halides. These reactions are often less expensive than their palladium counterparts and can be effective for N-alkylation of amides and related structures. organic-chemistry.org

A novel strategy for synthesizing substituted morpholines involves a Pd-catalyzed carboamination reaction between an ethanolamine derivative and an aryl bromide, which generates the morpholine (B109124) ring as a single stereoisomer. nih.gov This indicates the utility of palladium catalysis in constructing the core scaffold, which could then be linked to the piperidine moiety.

Table 2: Potential Advanced Methods for Piperidine Moiety Incorporation

| Reaction Type | Coupling Partners | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | 3-Morpholinone + 4-Halopiperidine | Base (e.g., K2CO3, NaH) | Direct, classical approach. | researchgate.net |

| Borrowing Hydrogen | 3-Morpholinone + 4-Hydroxypiperidine | Transition metal catalyst (e.g., Ir, Ru) | Green chemistry, water is the only byproduct. | rsc.org |

| Buchwald-Hartwig Amination | 3-Morpholinone + 4-Halopiperidine | Pd catalyst, phosphine ligand, base | High efficiency, broad functional group tolerance. | digitellinc.com |

| Ullmann Condensation | 3-Morpholinone + 4-Halopiperidine | Cu catalyst, ligand, base | Cost-effective alternative to palladium catalysis. | organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers with high precision is crucial in the synthesis of pharmacologically active molecules. For this compound derivatives, which possess stereogenic centers, controlling the three-dimensional arrangement of atoms is paramount. Two primary strategies, asymmetric catalysis and the use of chiral auxiliaries, have been instrumental in achieving high levels of stereoselectivity.

Asymmetric Catalysis in Ring Closure

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound synthesis, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids, for instance, have been successfully utilized in the enantioselective synthesis of C3-substituted morpholinones. These reactions often proceed through a domino [4+2] heteroannulation followed by a rearrangement, establishing the chiral center with high fidelity. While not explicitly detailed for the 4-(4-piperidinyl) substituent, the principles of these organocatalytic methods are applicable to the synthesis of its chiral derivatives.

The development of novel organocatalysts, including those derived from amino acids, continues to expand the scope of asymmetric transformations, offering pathways to chiral morpholinones with excellent yields and enantioselectivities. These catalysts operate through various activation modes, influencing the stereochemical outcome of the ring-closing step.

Chiral Auxiliary-Mediated Transformations

An alternative and reliable approach to stereocontrol involves the temporary incorporation of a chiral auxiliary into the reacting molecule. This auxiliary directs the stereochemical course of a reaction, and is subsequently removed to afford the desired chiral product. Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric alkylations and aldol (B89426) reactions to set stereocenters with high diastereoselectivity.

In the synthesis of chiral this compound derivatives, a chiral auxiliary can be attached to either the piperidine or the morpholinone precursor. This auxiliary then guides the formation of new stereocenters during the construction of the heterocyclic rings. For instance, amides derived from pseudoephedrine have demonstrated remarkable stereocontrol in alkylation reactions, a strategy that can be adapted to introduce chirality in the synthesis of substituted morpholinones. The choice of the chiral auxiliary and the reaction conditions are critical for achieving the desired diastereoselectivity.

| Chiral Auxiliary Strategy | Key Features | Potential Application in this compound Synthesis |

| Evans' Oxazolidinones | High diastereoselectivity in alkylation and aldol reactions. | Introduction of chiral substituents on the morpholinone or piperidine ring. |

| Pseudoephedrine Amides | Excellent stereocontrol in alkylation reactions. | Asymmetric synthesis of precursors to the chiral morpholinone core. |

| (R)-(-)-2-Phenylglycinol | Used in the diastereoselective synthesis of bicyclic lactams as precursors to substituted piperidines. | Synthesis of chiral piperidine fragments for subsequent coupling. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are being increasingly applied to develop more sustainable and environmentally benign methodologies.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a promising solvent-free technique. This method can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. The synthesis of N-substituted amines and other heterocyclic compounds has been successfully achieved using mechanochemical grinding, suggesting its potential applicability to the formation of the this compound scaffold.

Catalyst Development for Sustainable Synthesis

The development of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. For the synthesis of N-heterocycles, a variety of recyclable catalytic systems have been developed, including metal nanoparticles supported on materials like carbon nanotubes and graphene oxide. These catalysts have shown high activity and selectivity in various coupling and cyclization reactions. While specific applications to this compound are still emerging, the development of robust and recyclable catalysts for the synthesis of morpholinone and piperidine rings is an active area of research.

| Green Chemistry Approach | Advantages | Relevance to this compound Synthesis |

| Mechanochemistry | Solvent-free, reduced waste, shorter reaction times. | Potential for the clean synthesis of the core scaffold and its precursors. |

| Recyclable Heterogeneous Catalysts | Catalyst reusability, reduced waste, cost-effective. | Sustainable synthesis of the morpholinone and piperidine rings. |

Total Synthesis of Complex Molecules Incorporating the this compound Unit

The this compound moiety is a valuable building block in the construction of more complex, biologically active molecules. While a specific natural product containing this exact unit has not been prominently reported in the reviewed literature, the synthesis of complex alkaloids and other natural products often involves the assembly of piperidine and morpholine-containing fragments.

For instance, the total synthesis of spiroindimicins, a family of natural products, involves intricate strategies to construct complex spirocyclic systems containing indole (B1671886) and other heterocyclic moieties. nih.gov The methodologies developed for the synthesis of such complex structures, including strategies for stereocenter control and ring formation, provide a blueprint for how the this compound unit could be incorporated into larger, polycyclic natural products. The synthesis of compounds containing spirocarbocycles and other complex piperidine-based structures further highlights the advanced synthetic strategies that could be employed in this context. rsc.orgnih.gov

The development of novel synthetic routes to bioactive compounds often features the piperidone scaffold, which is closely related to the piperidine moiety in the target compound. These synthetic efforts underscore the importance of this class of heterocycles in medicinal chemistry and provide a foundation for the future design and synthesis of complex molecules incorporating the this compound core. nih.gov

Reaction Mechanisms and Chemical Transformations of 4 4 Piperidinyl 3 Morpholinone

Reactivity of the Lactam Carbonyl Group

The lactam group, a cyclic amide, is a cornerstone of the morpholinone ring's reactivity. The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack. This reactivity is influenced by the electronic properties of the adjacent nitrogen and oxygen atoms within the ring.

Nucleophilic Acyl Substitution Pathways

The most characteristic reaction of the lactam carbonyl group is nucleophilic acyl substitution. This class of reactions proceeds through a common mechanistic pathway where a nucleophile attacks the electrophilic carbonyl carbon. This process can be catalyzed by either acid or base.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group to yield the substituted product. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon and activates it for attack by weaker nucleophiles. youtube.combyjus.com

The general mechanism involves an initial addition of the nucleophile to the carbonyl, followed by the elimination of a leaving group. masterorganicchemistry.com For the lactam in 4-(4-piperidinyl)-3-morpholinone, this would typically involve the cleavage of the endocyclic nitrogen-carbonyl bond. Common transformations include:

Hydrolysis: In the presence of acid or base, the lactam can be hydrolyzed to yield a ring-opened amino acid derivative. Basic hydrolysis, often termed saponification, is particularly effective for esters and can be applied to lactams, typically requiring heat. masterorganicchemistry.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactam carbonyl group completely to a methylene (B1212753) group (–CH₂–), transforming the morpholinone ring into a substituted morpholine (B109124).

The following table summarizes potential nucleophilic acyl substitution reactions at the lactam carbonyl.

| Nucleophile (Reagent) | Reaction Conditions | Expected Product Class |

| H₂O / H⁺ or OH⁻ | Acidic or Basic, Heat | Ring-opened amino acid |

| ROH (Alcohol) / H⁺ | Acidic, Heat | Ring-opened amino ester |

| LiAlH₄ followed by H₂O | Anhydrous Ether, then workup | Substituted morpholine |

| R'MgBr (Grignard Reagent) | Anhydrous Ether, then workup | Ring-opened amino ketone (may react further) |

Ring-Opening and Re-Cyclization Mechanisms

The integrity of the morpholinone ring is susceptible to conditions that favor ring-opening. This process is fundamentally linked to the nucleophilic acyl substitution pathway, where the initial attack on the carbonyl leads to the cleavage of the amide bond. Studies on related N-substituted morpholin-2-ones have shown that the thermodynamics of ring-opening are highly dependent on the nature of the substituent on the nitrogen atom. nih.govacs.orgresearchgate.net While N-acyl morpholinones readily undergo ring-opening polymerization, N-aryl or N-alkyl substituted variants are more stable. nih.govacs.orgresearchgate.net

For this compound, an N-alkyl substituted morpholinone, polymerization is not expected to be favorable. However, ring-opening can occur under specific conditions, such as in the presence of strong nucleophiles or potent acids/bases, leading to an equilibrium between the cyclic lactam and the opened amino acid/ester form. For instance, treatment of morpholine derivatives with a strong base can promote a reverse elimination reaction, leading to ring cleavage. nih.gov Depending on the reaction conditions and the reagents present, the ring-opened intermediate could potentially undergo re-cyclization or other subsequent transformations.

Transformations Involving the Piperidine (B6355638) Nitrogen

The piperidine moiety contains a secondary amine nitrogen atom, which is both basic and nucleophilic. This site is readily available for a range of chemical transformations.

Electrophilic Substitution Reactions

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, readily reacting with a wide array of electrophiles. This allows for the straightforward functionalization of the piperidine ring at the nitrogen atom. Key reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base results in the formation of a tertiary amine.

N-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of an N-acyl piperidine, which is an amide.

Michael Addition: As a secondary amine, the piperidine nitrogen can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

The table below outlines common electrophilic substitution reactions at the piperidine nitrogen.

| Electrophile (Reagent) | Product Class |

| R-X (Alkyl Halide) | N-Alkyl piperidinium (B107235) salt (tertiary amine) |

| RCOCl (Acyl Chloride) | N-Acyl piperidine (amide) |

| (RCO)₂O (Acid Anhydride) | N-Acyl piperidine (amide) |

| RSO₂Cl (Sulfonyl Chloride) | N-Sulfonyl piperidine (sulfonamide) |

Oxidation and Reduction Chemistry

The piperidine ring, being a saturated heterocycle, is generally stable to reducing conditions. uoanbar.edu.iqyoutube.com However, the nitrogen atom and the adjacent α-carbons can participate in oxidative reactions. Metal-catalyzed oxidation can form an iminium ion in situ, which can then be intercepted by nucleophiles, allowing for functionalization at the carbon atom alpha to the nitrogen. acs.org The nitrogen atom itself can be oxidized by reagents like hydrogen peroxide or m-CPBA to form an N-oxide. Theoretical studies on piperidine derivatives confirm their participation in redox processes, with ring structure and substituents influencing the oxidation and reduction potentials. nih.gov

Reactions at the Morpholine Ring Oxygen Atom

The oxygen atom within the morpholine ring is part of an ether linkage. Ethers are known to be one of the more chemically inert functional groups. Consequently, the morpholine oxygen in this compound is generally unreactive under most conditions. Its lone pairs can participate in hydrogen bonding, which can influence the molecule's solubility and physical properties, but it does not readily undergo chemical reactions. researchgate.net

Cleavage of the ether C-O bond is possible but requires harsh reaction conditions, typically involving strong, concentrated acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Such forcing conditions would likely affect other functional groups in the molecule, such as the lactam, making selective transformation at the oxygen atom challenging. Theoretical studies on the oxidation of morpholine have explored radical-based ring-opening pathways, but these mechanisms are initiated by hydrogen abstraction from a carbon atom, not by direct reaction at the oxygen. acs.orgnih.gov Therefore, direct and selective chemical transformations at the morpholine ring oxygen are not commonly observed pathways for this compound.

Functionalization Strategies for Peripheral Sites

Functionalization of this compound can be strategically directed to its peripheral sites, primarily the reactive secondary amine of the piperidine ring and, under certain conditions, the C-H bonds of the heterocyclic frameworks. The morpholinone substituent on the piperidine nitrogen plays a crucial role in modulating the reactivity of these sites.

The reactivity of the this compound scaffold is significantly influenced by its inherent structural features and the electronic nature of any additional substituents.

Effect of the Morpholinone Group: The 3-morpholinone group, being an amide, acts as an electron-withdrawing group. This has a notable effect on the adjacent piperidine nitrogen, reducing its basicity and nucleophilicity compared to a simple N-alkyl piperidine. This deactivation can influence the conditions required for reactions such as N-alkylation or N-acylation.

Steric Hindrance: The bulky morpholinone substituent provides considerable steric hindrance around the piperidine ring. This can affect the regioselectivity of functionalization, particularly for reactions targeting the C-H bonds at the C2 and C6 positions (α- to the nitrogen) of the piperidine ring.

Reactivity of the Morpholinone Ring: The reactivity of the morpholinone ring itself is sensitive to the substituent on its nitrogen atom. N-acyl morpholin-2-ones, for instance, are susceptible to organocatalytic ring-opening polymerization, a reaction that does not proceed with N-aryl or N-alkyl substituted morpholinones. researchgate.net This suggests that derivatization of the morpholinone nitrogen in the parent compound could open pathways for polymerization or other ring-opening transformations. Theoretical and experimental studies indicate that the thermodynamics of ring-opening is correlated with the degree of pyramidalization and hybridization of the endocyclic nitrogen atom. researchgate.net

This section applies to derivatives of this compound that incorporate an aromatic ring. A common synthetic modification involves the N-arylation of the piperidine nitrogen or the introduction of an aryl group onto the morpholinone nitrogen. In such cases, the heterocyclic scaffold exerts a strong directing effect on subsequent electrophilic aromatic substitution (EAS) reactions.

For a derivative where an aryl group is attached to the piperidine nitrogen, the entire N-piperidyl-3-morpholinone substituent would act as a single activating group on the aromatic ring. As the nitrogen atom is directly attached to the ring, its lone pair of electrons can be delocalized into the aromatic system, making the substituent a powerful ortho, para-director for electrophiles. The steric bulk of the substituent would likely favor substitution at the para position.

Catalyst-Mediated Reactions of this compound

Catalysis offers a powerful toolkit for the selective functionalization of the this compound scaffold. Both transition metal catalysis and organocatalysis can be employed to mediate a variety of chemical transformations.

Transition metal catalysis is particularly effective for forming new carbon-nitrogen and carbon-carbon bonds at the piperidine moiety.

N-Arylation: The secondary amine of the piperidine ring is an excellent substrate for transition metal-catalyzed N-arylation reactions. The Buchwald-Hartwig amination, which typically utilizes palladium catalysts with specialized phosphine (B1218219) ligands, and the Ullmann condensation, which often uses copper catalysts, are standard methods for forming a C-N bond between the piperidine nitrogen and an aryl halide or triflate. tandfonline.com Nickel-based catalyst systems have also proven effective for the selective N-arylation of cyclic secondary amines with aryl chlorides. researchgate.net

C-H Functionalization: Direct functionalization of the piperidine ring's C(sp³)–H bonds represents a more advanced strategy. Palladium-catalyzed C–H arylation can be directed to specific positions, such as C4, with the aid of a directing group. acs.org Studies on N-protected piperidines have shown that C-H activation can occur at both cis- and trans-C4 positions. acs.org Cobalt-catalyzed cross-coupling reactions between halogenated N-Boc-piperidines and aryl Grignard reagents have also been developed to install aryl groups at the C3 and C4 positions. nih.gov While the parent molecule lacks a traditional directing group for C-H activation, the inherent amide of the morpholinone could potentially fulfill this role under specific catalytic conditions.

Below is a table summarizing potential transition metal-catalyzed reactions applicable to the piperidine moiety of the title compound, based on analogous systems reported in the literature.

| Reaction Type | Catalyst System (Example) | Substrates | Product Type | Ref |

| N-Arylation | Pd₂(dba)₃ / BINAP | Piperidine N-H, Aryl Bromide | N-Aryl Piperidine Derivative | researchgate.net |

| N-Arylation | Ni(0) / 2,2′-bipyridine | Piperidine N-H, Aryl Chloride | N-Aryl Piperidine Derivative | researchgate.net |

| α-Arylation | [Pd(allyl)Cl]₂ / RuPhos | N-Boc-piperidine, Aryl Bromide | 2-Aryl Piperidine Derivative | thieme-connect.de |

| γ-Arylation | CoCl₂ / TMCD | N-Boc-4-iodopiperidine, Aryl-MgBr | 4-Aryl Piperidine Derivative | nih.gov |

While there are no specific reports on the use of this compound as an organocatalyst, its structural features suggest potential applications in this field. The molecule contains a secondary amine within the piperidine ring, a motif central to many organocatalytic cycles.

Enamine and Iminium Catalysis: The secondary amine can react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines or electrophilic iminium ions. These intermediates are key to a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations. Chiral morpholinone derivatives have been synthesized and utilized as building blocks, and chiral phosphoric acids have been used to catalyze the synthesis of morpholinones themselves, highlighting the relevance of this scaffold in asymmetric synthesis. acs.org

Ring-Opening Polymerization: The morpholinone ring itself can be a substrate for organocatalytic reactions. N-acylated morpholin-2-ones undergo ring-opening polymerization (ROP) catalyzed by systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with thiourea (B124793) (TU), or by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to produce functionalized polyesters. researchgate.netacs.org If the piperidine nitrogen of the title compound were to be acylated, the resulting molecule could potentially serve as a monomer in such a polymerization.

Theoretical and Computational Studies of 4 4 Piperidinyl 3 Morpholinone

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic and geometric properties of molecules with high accuracy.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For 4-(4-piperidinyl)-3-morpholinone, understanding the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity. Theoretical calculations can precisely determine the energies of these frontier orbitals and map their spatial distribution across the molecule.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No publicly available research data was found for the specific electronic properties of this compound.

Energetic Landscapes and Conformation Stability

The presence of two interconnected ring systems in this compound allows for a variety of spatial arrangements, or conformations. Quantum chemical calculations can map the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

The piperidine (B6355638) and morpholinone rings can each adopt different conformations (e.g., chair, boat, twist-boat). The relative orientation of these two rings, defined by the dihedral angle around the connecting bond, further contributes to the complexity of the energetic landscape. By calculating the relative energies of these different conformers, researchers can predict the most likely shapes the molecule will adopt under given conditions.

Table 2: Relative Energies of Postulated Conformers of this compound

| Conformer | Piperidine Ring Conformation | Morpholinone Ring Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Chair | Data not available |

| 2 | Chair | Twist-Boat | Data not available |

Specific energetic data from conformational analysis of this compound is not available in the public domain.

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are invaluable for studying chemical reactions at a molecular level. By modeling the pathway of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is critical for understanding reaction mechanisms and predicting reaction rates. For instance, the synthesis of this compound could be modeled to optimize reaction conditions for higher yields.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system. This allows for the study of the time-dependent behavior of molecules in solution.

Conformational Sampling and Dynamics in Solution

In a solvent, this compound is not a static entity but is in constant motion, exploring various conformations. MD simulations can track these conformational changes over time, revealing the flexibility of the molecule and the timescales of transitions between different conformational states. These simulations can illustrate how the piperidine and morpholinone rings pucker and how the entire molecule tumbles and rotates in solution.

Solvent Effects on Molecular Behavior

The surrounding solvent molecules can significantly influence the behavior of a solute. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) could reveal how the solvent affects its conformational preferences. For example, hydrogen bonding between a protic solvent and the oxygen and nitrogen atoms of the solute could stabilize certain conformations. These simulations can also provide insights into properties like solubility and partitioning.

Due to the absence of publicly available theoretical and computational studies, including ligand-target docking analyses, for the chemical compound this compound, the requested article focusing on these specific aspects cannot be generated at this time.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided in the user request. Any attempt to do so would require speculation and the fabrication of data, which would violate the core principles of scientific accuracy and professional integrity.

Should relevant research on the theoretical and computational properties of this compound become available in the future, it would be possible to revisit this topic and generate the requested content.

Role of 4 4 Piperidinyl 3 Morpholinone As a Scaffold in Chemical Research

Design and Synthesis of Compound Libraries Based on the Morpholinone Core

The 4-(4-piperidinyl)-3-morpholinone scaffold is well-suited for the generation of compound libraries due to its inherent structural features that allow for systematic derivatization. The design of such libraries typically focuses on introducing diversity by modifying specific points on the core structure. Key positions for modification on this scaffold include the nitrogen atom of the piperidine (B6355638) ring and the nitrogen atom of the morpholinone ring.

The synthesis of these libraries can be achieved through various strategies, including parallel synthesis and flow chemistry techniques, which enable the rapid and efficient production of a large number of analogs. nih.gov A common approach involves the initial synthesis of the core this compound intermediate, followed by divergent derivatization. For instance, the secondary amine of the piperidine ring can be readily functionalized through reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for the introduction of a wide range of substituents.

Below is a representative table illustrating potential diversification strategies for a compound library based on the this compound scaffold.

| Modification Site | Reaction Type | Example Reagents | Resulting Functional Group |

| Piperidine Nitrogen | Acylation | Acid chlorides, Carboxylic acids (with coupling agents) | Amide |

| Piperidine Nitrogen | Reductive Amination | Aldehydes, Ketones (with reducing agents) | Substituted Amine |

| Piperidine Nitrogen | Alkylation | Alkyl halides | Tertiary Amine |

| Piperidine Nitrogen | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Morpholinone Nitrogen | Arylation/Alkylation | Aryl halides, Alkyl halides (under specific conditions) | N-Substituted Morpholinone |

This table illustrates common synthetic transformations used to generate compound libraries from a core scaffold.

The resulting libraries, containing systematically varied compounds, can then be screened to identify molecules with desired properties, contributing to structure-activity relationship (SAR) studies. nih.gov The use of solid-phase synthesis, where the scaffold is attached to a resin, can further streamline the process of purification and isolation of the final compounds. diva-portal.org

Scaffold Hopping and Bioisosteric Replacement Strategies (non-clinical context)

Scaffold hopping is a prominent strategy in chemical design aimed at identifying novel molecular cores that retain the essential biological activity of a known parent compound while offering new intellectual property, improved properties, or different synthetic accessibility. nih.gov The this compound structure can serve as both a starting point and a target for scaffold hopping endeavors.

In a non-clinical research context, bioisosteric replacement is a key tactic within scaffold hopping. It involves substituting a part of the molecule, such as a ring or functional group, with another that has similar steric and electronic properties. This can lead to the discovery of novel chemotypes with retained or modulated properties. For the this compound scaffold, several bioisosteric replacements can be envisioned.

Morpholinone Ring Replacement: The morpholinone ring can be replaced by other heterocyclic systems to explore how changes in the core structure affect molecular properties.

Piperidine Ring Replacement: The piperidine moiety can be substituted with other cyclic amines or carbocycles.

The table below provides examples of potential bioisosteric replacements for different components of the this compound scaffold.

| Original Fragment | Potential Bioisosteric Replacements | Rationale for Replacement |

| 3-Morpholinone | Thiomorpholinone, Piperazinone, Oxazolidinone | Modulate hydrogen bonding capacity, polarity, and metabolic stability. researchgate.net |

| Piperidine | Pyrrolidine, Azetidine, Cyclohexane, Tetrahydropyran | Alter ring size and conformational flexibility, explore different vector orientations for substituents. researchgate.net |

This table presents examples of bioisosteric replacements that can be applied in scaffold hopping strategies, starting from the this compound core.

These strategies allow chemists to navigate chemical space and discover new scaffolds that may offer advantages in terms of synthetic tractability or physical properties, independent of a specific biological target. nih.govnih.gov

Development of Chemical Probes Incorporating the Scaffold

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a complex biological system. monash.eduucl.ac.uk The this compound scaffold can be elaborated into chemical probes by incorporating reporter tags or reactive groups. A well-designed chemical probe should ideally possess high potency and selectivity for its target. cam.ac.uk

The development of a chemical probe from this scaffold would involve several steps:

Identification of a Bioactive Scaffold: Initial screening of a compound library based on the this compound core to identify a "hit" molecule with desired activity.

Affinity Optimization: Further chemical modification to improve the binding affinity and selectivity of the hit compound.

Attachment of a Linker and Tag: Introduction of a linker at a synthetically accessible position on the scaffold that does not interfere with its binding. This linker is then used to attach a reporter group (e.g., a fluorophore, biotin) or a photoreactive group for target identification studies. researchgate.net

The piperidine nitrogen is a common and convenient site for attaching such linkers, as its modification is often synthetically straightforward. The choice of linker and tag depends on the intended application of the probe, such as fluorescence microscopy, affinity purification, or target engagement assays.

| Probe Component | Function | Examples |

| Scaffold | Provides binding affinity and selectivity for the target. | Optimized this compound derivative |

| Linker | Spatially separates the scaffold from the tag to minimize interference. | Alkyl chains, polyethylene (B3416737) glycol (PEG) chains |

| Reporter/Tag | Enables detection or capture of the probe-target complex. | Fluorophores (e.g., Fluorescein), Biotin, Photo-affinity labels (e.g., Benzophenone) |

This table outlines the essential components of a chemical probe that could be developed from the this compound scaffold.

Application as an Intermediate in Multi-Step Organic Syntheses

In multi-step organic synthesis, complex molecules are built up from simpler, readily available starting materials through a sequence of chemical reactions. researchgate.netrsc.org The this compound scaffold can serve as a crucial intermediate in such synthetic routes. Its own synthesis often involves multiple steps, starting from simpler precursors.

A plausible synthetic route to a related core structure, 4-(4-aminophenyl)-3-morpholinone, has been described, which can be considered a precursor to the piperidinyl-containing scaffold. google.comgoogle.com This synthesis typically starts with 2-anilinoethanol (B49455), which is reacted with chloroacetyl chloride to form 4-phenyl-3-morpholinone. Subsequent nitration and reduction steps yield the 4-(4-aminophenyl)-3-morpholinone intermediate. google.com This intermediate is valuable as it contains a reactive amino group that can be further transformed to build more complex structures.

Synthetic Pathway to a Key Precursor:

Step 1: Reaction of 2-anilinoethanol with chloroacetyl chloride to yield 4-phenyl-3-morpholinone.

Step 2: Nitration of the phenyl ring to introduce a nitro group, forming 4-(4-nitrophenyl)-3-morpholinone.

Step 3: Reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)-3-morpholinone. google.comgoogle.com

Once the core this compound scaffold is synthesized, it becomes a valuable building block for the synthesis of more elaborate target molecules. Its rigid structure and available functional handles allow for the controlled, stepwise addition of other molecular fragments, guiding the synthesis toward a final, complex product. nih.gov The stability of the morpholinone and piperidine rings under various reaction conditions makes this scaffold a reliable platform for constructing diverse and complex chemical architectures.

Mechanistic Biological Interactions of 4 4 Piperidinyl 3 Morpholinone Non Clinical Focus

Molecular Recognition and Binding Mechanisms with Biomolecules

Derivatives of 4-(4-piperidinyl)-3-morpholinone have been identified as potent ligands for several important biological targets, including enzymes and receptors. The molecular interactions of these compounds are primarily governed by the specific substitutions on the piperidine (B6355638) and morpholinone rings, which dictate their binding affinity and selectivity.

Enzyme Inhibition Kinetics and Mechanism Studies

The this compound scaffold is a key component of inhibitors targeting enzymes such as Murine Double Minute 2 (MDM2) and Factor Xa.

MDM2 Inhibition:

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Morpholinone-based compounds have emerged as potent inhibitors of the p53-MDM2 interaction. researchgate.netnih.govepa.gov The morpholinone core, in comparison to a piperidinone core, has been shown to have a significant impact on both potency and metabolic stability. nih.govepa.gov For instance, the morpholinone inhibitor AM-8735 demonstrated remarkable biochemical potency with an HTRF IC50 of 0.4 nM. epa.gov While morpholinone inhibitors can be five- to tenfold less potent than their piperidinone counterparts, they often exhibit greater stability in hepatocytes, which can compensate for the reduced potency. nih.gov

The general mechanism of these inhibitors involves mimicking the key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 protein. nih.gov The substituents on the this compound core are designed to occupy these pockets, thereby disrupting the p53-MDM2 interaction and reactivating p53's tumor suppressor function.

Factor Xa Inhibition:

The this compound moiety is also found in inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. The keto-morpholine group contributes to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se In a series of pyrazolyl piperidine analogs designed as Factor Xa inhibitors, compound 4a , which contains a 4-chlorophenyl substitution on the piperidine core, showed the highest in vitro inhibitory activity with an IC50 value of 13.4 nM. researchgate.net

Thrombin Inhibition:

A 4-amino-2-carboxymethyl-3-morpholinone structural motif has been utilized to mimic the d-Phe-Pro dipeptide in thrombin inhibitors. The most potent compound in one such series exhibited an in vitro IC50 of 0.130 μM against α-thrombin. acs.org

| Compound/Analog Type | Target Enzyme | Inhibition Data | Reference |

| AM-8735 (Morpholinone derivative) | MDM2 | HTRF IC50 = 0.4 nM | epa.gov |

| Pyrazolyl piperidine analog (4a) | Factor Xa | IC50 = 13.4 nM | researchgate.net |

| 4-Amino-2-carboxymethyl-3-morpholinone derivative | α-Thrombin | IC50 = 0.130 μM | acs.org |

| Piperidinone MDM2 Inhibitor (AM-8553) | MDM2 | IC50 = 1.1 nM | nih.gov |

Receptor Ligand Binding at a Molecular Level

The this compound scaffold is integral to the structure of antagonists for several G-protein coupled receptors (GPCRs), including the Calcitonin Gene-Related Peptide (CGRP) receptor and orexin (B13118510) receptors.

CGRP Receptor Antagonism:

The CGRP receptor is a validated target for the treatment of migraine. nih.govdrugsincontext.comcda-amc.caresearchgate.netmigrainedisorders.org A highly potent and orally bioavailable CGRP receptor antagonist, MK-3207, incorporates a complex spiro-linked system that includes a piperidinyl-morpholinone-like moiety. This compound exhibits high affinity for the CGRP receptor with a Ki of 21 pM and a functional IC50 of 0.12 nM. nih.gov The development of this class of antagonists highlighted that the introduction of a heteroatom to form a morpholinone analog maintained receptor affinity comparable to the corresponding lactam. nih.gov

Orexin Receptor Antagonism:

In the development of orexin receptor antagonists, the replacement of a piperazine (B1678402) ring with a morpholine (B109124) ring led to compounds with selectivity for the orexin-1 (OX1) receptor over the orexin-2 (OX2) receptor. nih.gov This demonstrates the significant role of the morpholinone moiety in modulating receptor selectivity.

| Compound/Analog Type | Target Receptor | Binding/Activity Data | Reference |

| MK-3207 (spiro-piperidinyl-morpholinone like) | CGRP Receptor | Ki = 21 pM; cAMP IC50 = 0.12 nM | nih.gov |

| Morpholinone Analog (Orexin Antagonist) | Orexin-1 Receptor | Selective over OX2 | nih.gov |

Cellular Uptake and Intracellular Distribution Mechanisms

The morpholine ring is recognized in medicinal chemistry for its ability to improve pharmacokinetic properties, including solubility and membrane permeability. sci-hub.seresearchgate.net However, specific substitutions can impact cellular uptake. For instance, the introduction of a positive charge in the piperidine ring of some menin-MLL interaction inhibitors was suggested to potentially decrease their cellular permeability, leading to weaker cell growth inhibition despite good inhibitory activity in biochemical assays. nih.gov Conversely, in a series of MDM2 inhibitors, heteroaromatic rings with carboxylic acid substituents, while showing high binding affinity, exhibited weak cell growth inhibitory activity, likely due to the decreased cell permeability caused by the negatively charged acid group. nih.govacs.org

The transport of molecules across the cell membrane can occur through passive diffusion for small, uncharged molecules, or via transport proteins for larger or charged molecules (facilitated diffusion or active transport). researchgate.net For some orexin receptor antagonists containing a morpholine scaffold, their potential as substrates for the P-glycoprotein (P-gp) efflux pump was evaluated, indicating that active transport mechanisms can play a role in their intracellular concentration. nih.gov

Modulatory Effects on Biochemical Pathways

By interacting with specific enzymes and receptors, derivatives of this compound can modulate key biochemical pathways.

p53 Pathway: As inhibitors of the p53-MDM2 interaction, these compounds can restore the normal function of the p53 tumor suppressor protein. This leads to the activation of p53-dependent signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.govepa.gov

CGRP Signaling Pathway: By blocking the CGRP receptor, antagonists containing the this compound scaffold prevent the actions of CGRP, a neuropeptide involved in pain transmission and vasodilation, which is a key mechanism in the pathophysiology of migraine. nih.govdrugsincontext.comcda-amc.ca

Coagulation Cascade: As inhibitors of Factor Xa or thrombin, these compounds can interrupt the enzymatic cascade that leads to the formation of blood clots. researchgate.netacs.orgresearchgate.net

Orexin Signaling: By selectively antagonizing the OX1 receptor, these compounds can modulate the effects of orexins, which are involved in regulating arousal, wakefulness, and appetite. nih.gov

Inflammatory Pathways: Morpholine-containing compounds have been shown to inhibit inflammatory cytokines like TNF-α and IL-6 and decrease the release of nitric oxide (NO) and matrix metalloproteinases (MMPs) in cell culture. sci-hub.se

Structure-Activity Relationship (SAR) Studies for Molecular Interaction (non-clinical)

The biological activity of compounds based on the this compound framework is highly dependent on the nature and position of substituents on both the piperidine and morpholinone rings.

In the context of MDM2 inhibitors, the replacement of a cyclohexyl group with a 4-piperidinyl group on a spirooxindole scaffold resulted in a compound with no appreciable binding to MDM2 (up to 2 μM). nih.govacs.org Further methylation or acetylation of the piperidine nitrogen did not restore affinity, highlighting the critical role of the substituent at this position for this particular scaffold. nih.govacs.org

For a series of thrombin inhibitors, the stereochemistry of the 4-amino-2-carboxymethyl-3-morpholinone motif was found to be crucial for activity. acs.org In the development of menin-MLL interaction inhibitors, the incorporation of a morpholinone ring connected to an indole (B1671886) through a methyl linker resulted in the most potent inhibitory activity (IC50 = 7.5 nM for the racemic mixture). nih.gov

Elucidation of Key Pharmacophoric Features

For MDM2 inhibitors, a common pharmacophore model includes features that allow the molecule to mimic the key p53 residues. A typical pharmacophore for potent piperidinone and morpholinone inhibitors includes:

A hydrophobic group to occupy the Trp23 pocket of MDM2.

A second hydrophobic group to fill the Leu26 pocket.

A third group to interact with the Phe19 pocket. nih.gov

The morpholinone oxygen can participate in hydrogen bonding interactions within the binding site.

Positional Scanning and Substituent Variation Effects

The biological activity of the this compound scaffold is significantly influenced by the nature and position of various substituents on both the morpholinone and piperidine rings. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity toward biological targets. These investigations are crucial for optimizing lead compounds in drug discovery.

Research into derivatives has shown that the morpholin-3-one (B89469) moiety itself plays a critical role in biological interactions. In studies on Factor Xa inhibitors, replacing a piperid-2-one ring with a morpholin-3-one ring consistently resulted in higher potency. nih.gov This suggests that the oxygen atom in the morpholinone ring contributes significantly to the molecule's binding affinity, possibly through hydrogen bonding or other electrostatic interactions. nih.gov The carbonyl group of the morpholin-3-one is also considered a key contributor to these interactions. nih.gov

Similarly, in the context of MDM2-p53 interaction inhibitors, the transition from a piperidinone to a morpholinone core was found to have a major impact on both biochemical potency and metabolic stability. acs.org

Substituent Effects on the Morpholinone Ring

Systematic variations of substituents on the morpholinone ring have yielded critical insights into its interaction with biological targets. For instance, in the development of inhibitors for the menin-Mixed Lineage Leukemia (MLL) interaction, the introduction of a methyl-morpholinone substituent at the indole nitrogen of a parent compound led to a more than four-fold improvement in inhibitory activity. sci-hub.se

The following table summarizes findings from a study exploring different saturated rings and their effects on inhibiting the menin-MLL interaction, highlighting the superior performance of the morpholinone derivative. sci-hub.senih.gov

| Compound ID | Ring Structure Attached to Indole Core | Linker | Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| 3 | Piperazine | Ethyl | 15 |

| 4 | Piperidine | Ethyl | 14 |

| 5 | Morpholine | Ethyl | - |

| 6 | Morpholinone | Ethyl | - |

| 7 | Morpholinone | Methyl | 7.5 (racemic mixture) |

As demonstrated, compound 7, which features a morpholinone ring connected via a methyl linker, exhibited the most potent inhibitory activity (IC50 = 7.5 nM). nih.gov This compound also showed the most significant cell growth inhibition in MLL-AF9 leukemia cells. nih.gov

Substituent Effects on the Piperidine Ring

Modifications to the piperidine portion of the scaffold also profoundly affect biological activity. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline (B1196258) transporter, various substitutions on the piperidine nitrogen were explored. nih.gov While direct analogues of this compound were not the primary focus, the study provides valuable SAR data for the substituted piperidine moiety.

The table below illustrates how different N-substituents on the piperidine ring influence inhibitory potency. nih.gov

| Compound ID | Piperidine N-Substituent | Inhibitory Potency (IC50, μM) |

|---|---|---|

| 10q | (2-piperidin-1-yl)ethoxy | 0.76 |

| 10r | 2-morpholinoethoxy | 6.12 |

| 10l | None (NH) | Less Active |

| 10m (ML352) | Methyl | Potent (equipotent with isopropyl) |

The data reveal that N-alkylation of the piperidine is favorable for activity, with the methylpiperidine analog (10m, ML352) being a potent inhibitor. nih.gov Interestingly, replacing the piperidine in the substituent with a morpholine (compound 10r) resulted in a nearly 10-fold decrease in activity compared to the piperidine analog (10q), underscoring the sensitivity of the target to the specific heterocyclic structure. nih.gov

Future Research Directions for 4 4 Piperidinyl 3 Morpholinone

Exploration of Novel Synthetic Methodologies

The synthesis of morpholinone and piperidine-containing structures is crucial for accessing novel derivatives for research and development. While classical methods exist, future research is directed towards more efficient, versatile, and scalable synthetic routes.

One promising avenue is the de novo assembly of the morpholine (B109124) and piperazine (B1678402) rings through multicomponent reaction chemistry. acs.org This strategy allows for the construction of the heterocyclic core from simple, large-scale amenable building blocks, enabling substitution at multiple positions and creating diverse scaffolds that were previously difficult to access. acs.org For instance, a one-pot Ugi-cyclization procedure has been shown to produce morpholine derivatives in acceptable yields. acs.org Another advanced approach involves the asymmetric catalytic synthesis of morpholin-2-ones, which provides enantioselective access to chiral products that can serve as key intermediates for biologically active compounds. acs.org

Furthermore, methods developed for structurally related compounds, such as the key anticoagulant intermediate 4-(4-aminophenyl)-3-morpholinone, offer valuable insights. google.comgoogle.com Patented processes for this analog include the hydrogenation of a nitro-precursor using a palladium on activated carbon catalyst in an aliphatic alcohol like ethanol, which is suitable for industrial production. google.com Another novel method involves a one-step ring closure of N-(4-aminophenyl)-2-(2-haloethoxy)acetamide, which avoids the use of expensive metal catalysts for nitro reduction and achieves high purity and yield. google.com Adapting and refining these innovative strategies for 4-(4-piperidinyl)-3-morpholinone could significantly enhance its availability for broader research applications.

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool for accelerating drug discovery and understanding molecular interactions. For compounds like this compound, future research will increasingly leverage advanced computational techniques to predict their behavior and guide experimental work.

Molecular docking and molecular dynamics (MD) simulations are central to this effort. These methods can predict how the compound binds to specific biological targets. For example, in studies of piperidine-based compounds targeting the sigma-1 receptor (S1R), docking was used to analyze the binding mode within the receptor's active site, while MD simulations revealed crucial interacting amino acid residues. nih.gov Similar approaches have been applied to morpholinone and piperidinone inhibitors of the p53-MDM2 protein-protein interaction, where crystal structures of the inhibitors bound to the target protein provide a basis for computational studies that elucidate key hydrophobic interactions. mdpi.comnih.gov These in silico techniques allow for the rational design of new derivatives with improved potency and selectivity.

Predictive modeling also extends to metabolism. Template-based systems, such as the one developed for the enzyme CYP2J2, can forecast the metabolic fate of ligands. jst.go.jp Given that the morpholinone moiety of the related compound rivaroxaban (B1684504) is oxidized by CYP2J2, such models could be adapted to predict the metabolic stability and pathways for this compound, providing critical information for its development as a potential therapeutic agent. jst.go.jp

Expansion of Mechanistic Biological Interaction Research (non-clinical)

The morpholinone and piperidine (B6355638) scaffolds are present in numerous biologically active compounds, suggesting a rich field for non-clinical investigation into the mechanistic interactions of this compound. researchgate.net Future research should aim to identify and characterize its biological targets at the molecular level.

A primary area of interest is the inhibition of protein-protein interactions (PPIs), a key strategy in modern cancer therapy. The morpholinone core is a known feature of inhibitors targeting the interaction between p53 and its negative regulator, MDM2. acs.orgtandfonline.com Small molecules containing this scaffold can block the binding of p53 to MDM2, leading to the accumulation of p53 and subsequent tumor cell apoptosis. nih.gov Research into novel piperidinone and morpholinone inhibitors has demonstrated remarkable potency, with IC₅₀ values in the nanomolar range. acs.org

Another potential target is the menin-Mixed Lineage Leukemia (MLL) interaction, which is critical for the development of certain types of leukemia. nih.gov Studies have shown that incorporating piperidine or morpholinone rings can significantly improve the inhibitory activity of small molecules targeting this interaction. nih.gov Furthermore, piperidine-based structures have been identified as potent and selective ligands for sigma receptors, acting as agonists that may have applications in treating central nervous system disorders. nih.gov Investigating this compound against these and other targets through in vitro binding assays and cell-based functional assays will be crucial for uncovering its therapeutic potential.

Table 1: Research Findings on Related Piperidine and Morpholinone Compounds

| Compound/Series | Target | Key Finding/Activity | Reference(s) |

|---|---|---|---|

| Piperidinone MDM2 Inhibitors | p53-MDM2 Interaction | Potent inhibitors with excellent antitumor activity in xenograft models. | acs.org |

| Morpholinone Compound 6 | Menin-MLL Interaction | Showed improved inhibitory activity over the parent compound. | nih.gov |

| Piperidine Compound 1 | Sigma-1 Receptor (S1R) | Potent S1R agonist with high affinity (Ki value of 3.2 nM). | nih.gov |

Applications in Materials Science and Supramolecular Chemistry

While primarily investigated in a medicinal context, the structural features of this compound make it a candidate for future exploration in materials science and supramolecular chemistry. This field focuses on the design of complex, functional systems based on non-covalent interactions like hydrogen bonding and hydrophobic forces. researchgate.net

The compound possesses both hydrogen bond donors (the piperidine N-H) and acceptors (the morpholinone oxygens and nitrogen), as well as a hydrophobic piperidine ring. These features could enable its participation in self-assembly processes to form larger, ordered architectures such as gels or liquid crystals. researchgate.net Supramolecular chemistry enables the creation of "smart materials" that can respond to external stimuli. researchgate.net

Furthermore, the principles of host-guest chemistry could be applied. bbau.ac.in The hydrophobic piperidinyl moiety could be encapsulated within the cavity of a macrocyclic host molecule, such as a cyclodextrin. bbau.ac.innih.gov Cyclodextrins are known to form inclusion complexes with hydrophobic drugs, which can improve properties like water solubility. researchgate.net Such supramolecular assemblies have broad applications in drug delivery, chemical sensing, and catalysis. researchgate.netbbau.ac.in Although direct applications of this compound in this area have not yet been reported, its molecular structure provides a strong rationale for investigating its potential as a building block in the creation of novel supramolecular systems and functional materials. nptel.ac.in

常见问题

Q. What are the common synthetic routes for 4-(4-piperidinyl)-3-morpholinone, and how can intermediates be characterized?

The synthesis typically involves multi-step pathways, such as:

- Step 1 : Formation of the piperidine ring via reductive amination or cyclization reactions.

- Step 2 : Introduction of the morpholinone moiety using carbonylating agents (e.g., phosgene derivatives) under controlled pH .

- Step 3 : Purification via column chromatography or recrystallization to isolate intermediates .

Characterization Methods : - NMR (¹H/¹³C) to confirm regioselectivity of substitutions.

- HPLC-MS to assess purity (>90% for pharmaceutical-grade intermediates) .

Q. How is the purity of this compound validated in pharmaceutical research?

- HPLC with UV detection (λ = 210–280 nm) is used to quantify impurities like 4-(4-aminophenyl)-3-morpholinone, a common genotoxic byproduct .

- LC-MS identifies degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

- Thermogravimetric Analysis (TGA) ensures thermal stability during formulation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Piperidine Substitutions : Methyl or fluorophenyl groups at the 4-position enhance blood-brain barrier penetration, relevant for neuropharmacology studies .

- Morpholinone Modifications : Introducing electron-withdrawing groups (e.g., nitro) improves enzyme inhibition potency but may reduce solubility .

- SAR Studies : Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin receptors, guiding synthetic prioritization .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Controlled Crystallization : Polymorph screening (e.g., via solvent-antisolvent methods) identifies stable crystalline forms with improved solubility .

- Salt Formation : Hydrochloride salts (e.g., 4-(piperidin-4-yl)morpholin-3-one HCl) enhance aqueous solubility by 2–3× compared to free bases .

- In Silico Modeling : Tools like COSMO-RS predict solubility in biorelevant media (e.g., simulated intestinal fluid) .

Q. What experimental strategies optimize yield in multi-step syntheses?

- Catalyst Screening : Palladium on carbon (Pd/C) improves coupling efficiency in indole-acetyl-piperidine intermediates .

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., oxidation) during morpholinone ring closure, increasing yield by 15–20% .

- DoE (Design of Experiments) : Taguchi arrays optimize reaction parameters (temperature, solvent ratio) for critical steps .

Q. How is this compound evaluated for neuropharmacological activity?

- In Vitro Assays :

- Radioligand Binding : Competes with [³H]WAY-100635 for serotonin 5-HT₁A receptor binding (IC₅₀ values < 100 nM indicate high affinity) .

- Functional Assays : Measures cAMP inhibition in HEK-293 cells transfected with target receptors .

- In Vivo Models :

- Tail-flick tests in rodents assess analgesic efficacy.

- Microdialysis quantifies neurotransmitter release in brain regions (e.g., prefrontal cortex) .

Methodological Challenges

Q. How are stereochemical impurities detected in chiral derivatives of this compound?

Q. What strategies mitigate toxicity risks from process-related impurities?

- Genotoxicity Screening : Ames tests (TA98/TA100 strains) validate absence of mutagenic impurities like nitroarenes .

- QbD (Quality by Design) : Risk assessments prioritize control of critical impurities (e.g., sulfonates) during synthesis .

Data Interpretation

Q. How are contradictory results in enzyme inhibition assays addressed?

- Kinetic Analysis : Determines inhibition mechanism (competitive vs. non-competitive) using Lineweaver-Burk plots .

- Off-Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) identifies cross-reactivity with unrelated enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。